molecular formula C14H8Cl2N4S2 B12626042 6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12626042
M. Wt: 367.3 g/mol
InChI Key: IUEIBDDYUNOXFP-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a triazolo-thiadiazole core. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenyl hydrazine with 3-methylthiophene-2-carboxylic acid, followed by cyclization with thiocarbonyl compounds under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Dichlorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H8Cl2N4S2

Molecular Weight

367.3 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8Cl2N4S2/c1-7-4-5-21-11(7)12-17-18-14-20(12)19-13(22-14)9-3-2-8(15)6-10(9)16/h2-6H,1H3

InChI Key

IUEIBDDYUNOXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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